5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom, a methoxy group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The resulting product undergoes methoxylation using methanol and a base such as sodium methoxide.
Thiadiazole Formation: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the thiadiazole derivative with the methoxy-chlorobenzamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription of genes involved in inflammation or oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl group instead of the thiadiazole ring.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfamoylphenyl group instead of the thiadiazole ring.
Uniqueness
5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14ClN3O2S |
---|---|
Molecular Weight |
311.79 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-4-11-16-17-13(20-11)15-12(18)9-7-8(14)5-6-10(9)19-2/h5-7H,3-4H2,1-2H3,(H,15,17,18) |
InChI Key |
ZFTVLIZWQQAYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.